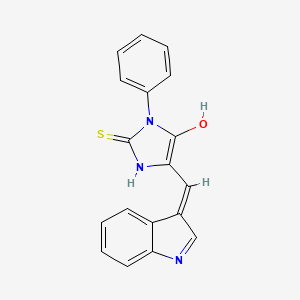![molecular formula C15H18N2O3 B13730922 3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid CAS No. 137629-37-9](/img/structure/B13730922.png)
3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring, which is a common structural motif in many natural and synthetic bioactive molecules.
Vorbereitungsmethoden
The synthesis of 3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common synthetic route includes the acylation of indole with butanoyl chloride followed by the reaction with propanoic acid derivatives . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid can be compared with other indole derivatives such as:
2-amino-3-(1H-indol-3-yl)propanoic acid: Known for its role in protein synthesis and neurotransmitter regulation.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: Studied for its antioxidant properties and potential neuroprotective effects.
These compounds share the indole ring structure but differ in their side chains and functional groups, leading to unique biological activities and applications .
Eigenschaften
CAS-Nummer |
137629-37-9 |
|---|---|
Molekularformel |
C15H18N2O3 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
3-[4-(1H-indol-3-yl)butanoylamino]propanoic acid |
InChI |
InChI=1S/C15H18N2O3/c18-14(16-9-8-15(19)20)7-3-4-11-10-17-13-6-2-1-5-12(11)13/h1-2,5-6,10,17H,3-4,7-9H2,(H,16,18)(H,19,20) |
InChI-Schlüssel |
NHQSQRLCMSTADH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730846.png)
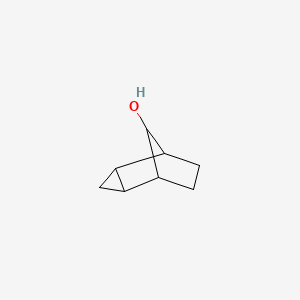
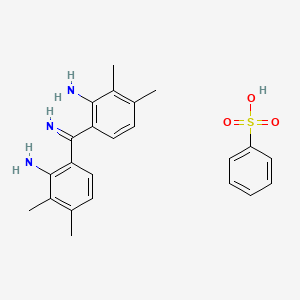
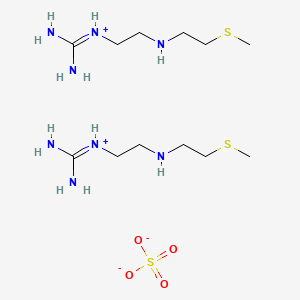
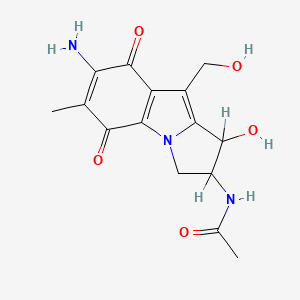
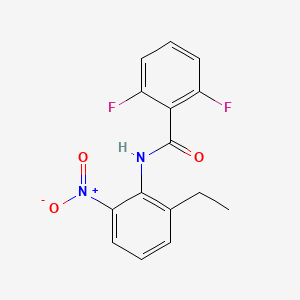
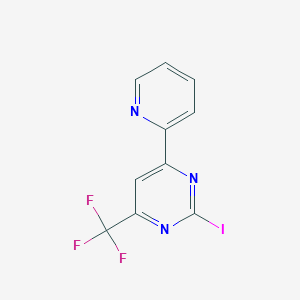
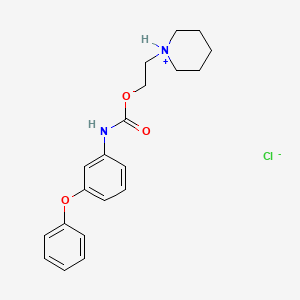
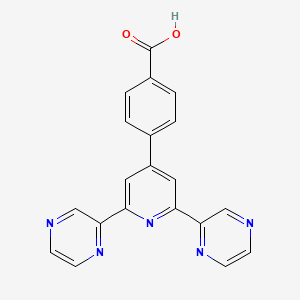
![2-Diethylamino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730880.png)

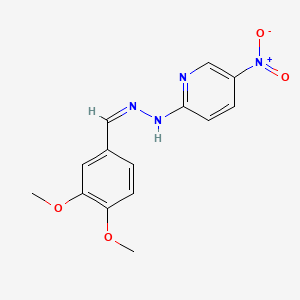
![butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime](/img/structure/B13730896.png)
